ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate
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Overview
Description
The compound “ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including the compound , is a topic of ongoing research . The specific synthesis pathway for “this compound” is not available in the retrieved results.Molecular Structure Analysis
The molecular structure of the compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, with additional functional groups attached . The specific molecular structure of “this compound” is not available in the retrieved results.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are diverse, depending on the functional groups attached to the ring . The specific chemical reactions of “this compound” are not available in the retrieved results.Scientific Research Applications
Antimicrobial Activities
- Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a structurally related compound, has been synthesized and shown to possess significant antimicrobial and antifungal properties (Kumar et al., 2016).
Versatile Synthesis Applications
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles, indicating the potential for similar applications with the compound (Honey et al., 2012).
Multicomponent Reaction Synthesis
- A one-pot, multicomponent reaction method has been developed for synthesizing triazolothiadiazinyl-pyrazolone and pyrazolyl-triazolothiadiazine derivatives, which suggests potential methodologies for manipulating similar compounds (Aychiluhim & Rao, 2014).
Mechanism of Action
The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is related to their biological activities . For example, some derivatives have been reported as KATP channel activators . The specific mechanism of action of “ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate” is not available in the retrieved results.
Safety and Hazards
The safety and hazards of a compound depend on its physical, chemical, and biological properties. For example, a related compound, 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, has been classified with the signal word “Warning” and hazard statements H302+H312+H332;H315;H319;H335 . The specific safety and hazards of “ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate” are not available in the retrieved results.
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “ethyl 4-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate”, are subjects of ongoing research due to their diverse biological activities . Future directions may include the synthesis of new derivatives, investigation of their biological activities, and exploration of their mechanisms of action .
Properties
IUPAC Name |
ethyl 4-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O5S2/c1-2-21-12(18)6-9(17)7-22-13-15-10-4-3-8(14)5-11(10)23(19,20)16-13/h3-5H,2,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQTBBWJYHHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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